Methyl 5-(bromomethyl)-2-methylisonicotinate
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Overview
Description
Methyl 5-(bromomethyl)-2-methylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromomethyl group attached to the 5th position of the isonicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-2-methylisonicotinate typically involves the bromination of methyl 2-methylisonicotinate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)-2-methylisonicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups at the bromomethyl position.
Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)-2-methylisonicotinate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the isonicotinate moiety.
Methyl 5-(chloromethyl)-2-methylisonicotinate: Similar but with a chlorine atom instead of bromine.
Methyl 5-(hydroxymethyl)-2-methylisonicotinate: Similar but with a hydroxyl group instead of bromine.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-8(9(12)13-2)7(4-10)5-11-6/h3,5H,4H2,1-2H3 |
InChI Key |
XLEZRGZMEDLAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CBr)C(=O)OC |
Origin of Product |
United States |
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